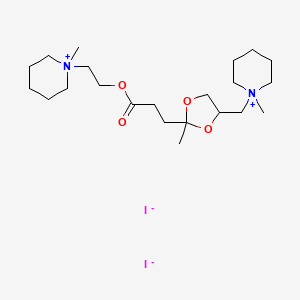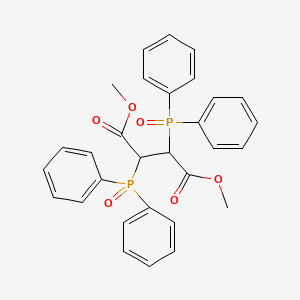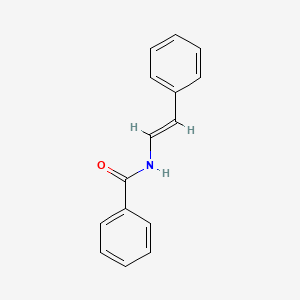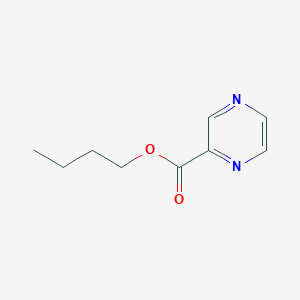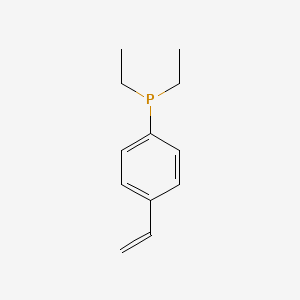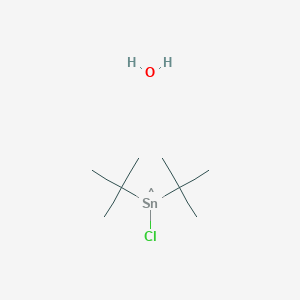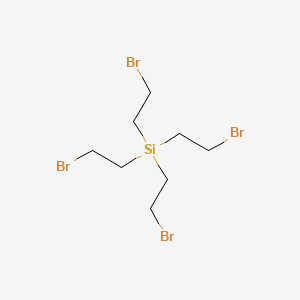![molecular formula C14H20N4O B14657538 N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide CAS No. 50623-21-7](/img/structure/B14657538.png)
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The presence of the diazenyl group (N=N) in its structure makes it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide typically involves the following steps:
Diazotization: The starting material, 4-aminophenylacetamide, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Cleaved products with the removal of the diazenyl group.
Substitution: Substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its diazenyl group.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can interact with cellular proteins, leading to various biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylacetamide: Lacks the diazenyl and piperidine groups, making it less versatile in chemical reactions.
N-Methyl-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of the diazenyl group, leading to different chemical and biological properties.
N-Methyl-N-(4-piperidinyl)acetamide: Similar structure but without the diazenyl group, affecting its reactivity and applications.
Uniqueness
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is unique due to the presence of both the diazenyl and piperidine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
50623-21-7 |
|---|---|
Fórmula molecular |
C14H20N4O |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-methyl-N-[4-(piperidin-1-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N4O/c1-12(19)17(2)14-8-6-13(7-9-14)15-16-18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3 |
Clave InChI |
FBGAMDWAJYJAHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)N=NN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
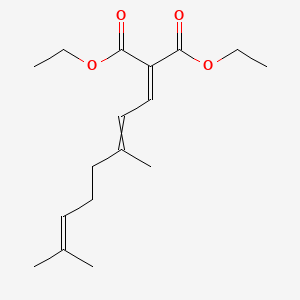
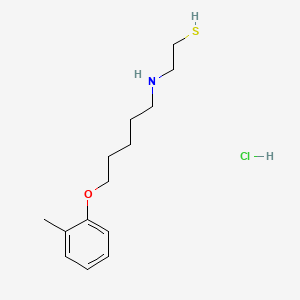

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
